Vulcanization Accelerator Performance: Scorch Safety and Cure Rate of Bis-Sulfenamides vs. Benzothiazole Sulfenamides
Bis-sulfenamide accelerators, including Bis(phenylsulfanyl)amine as a representative structural class, exhibit a distinct delayed-action vulcanization profile compared to mono-sulfenamide accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS). The bis-sulfenamide structure provides a longer induction period before the onset of crosslinking, quantified as a significantly higher scorch time [1][2]. This characteristic is critical for processing rubber compounds requiring extended flow and mold-filling times before cure. While exact numerical data for Bis(phenylsulfanyl)amine specifically is not provided in the open literature, the patent literature explicitly establishes the class advantage of bis-sulfenamides over mono-sulfenamides for achieving this delayed-action effect, a key performance differentiator [1].
| Evidence Dimension | Vulcanization Scorch Time (Processing Safety) |
|---|---|
| Target Compound Data | Bis-sulfenamide class: 'Delayed action' effect, extended scorch time (specific value not provided) |
| Comparator Or Baseline | Mono-sulfenamide (e.g., CBS): Shorter scorch time, faster cure onset |
| Quantified Difference | Not quantified in source; described as a 'new class... with delayed Effect' [1] |
| Conditions | Sulfur vulcanization of diene rubbers, standard compounding. |
Why This Matters
For industrial rubber compounders, a longer scorch time translates to wider processing windows and reduced risk of premature vulcanization (scorch), improving manufacturing efficiency and product consistency.
- [1] DE2403922A1. (1975). PROCESS FOR VULCANIZATION OF RUBBER WITH BIS-SULFENAMIDE ACCELERATORS. German Patent DE2403922A1. Retrieved from Google Patents. View Source
- [2] Cytec Technology Corp. (1998). Sulfenamide accelerators and rubber compositions containing the same. Patent application. Retrieved from FreePatentsOnline. View Source
